molecular formula C20H29NO2 B405913 N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE

Cat. No.: B405913
M. Wt: 315.4g/mol
InChI Key: JDLPYLDGTFDZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE is a complex organic compound with the molecular formula C20H29NO2 and a molecular weight of 315.4 g/mol. This compound is characterized by its unique tricyclic structure, which includes a tricyclo[3.3.1.1~3,7~]decane core and a benzylamine moiety substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a Diels-Alder reaction followed by hydrogenation. The benzylamine moiety is then introduced via a nucleophilic substitution reaction, where the benzylamine is reacted with the tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as automated systems for the nucleophilic substitution reaction to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4g/mol

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]adamantan-1-amine

InChI

InChI=1S/C20H29NO2/c1-13-18(22-2)5-4-17(19(13)23-3)12-21-20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16,21H,6-12H2,1-3H3

InChI Key

JDLPYLDGTFDZFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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